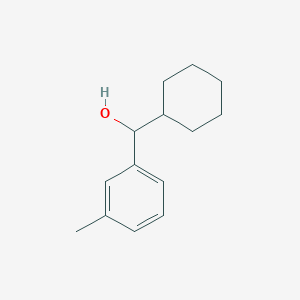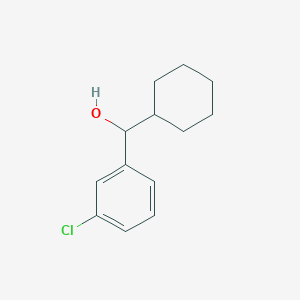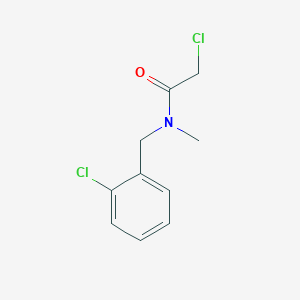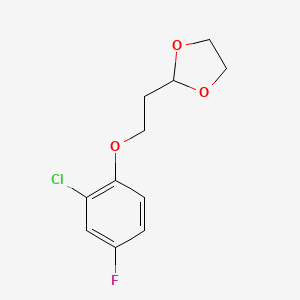![molecular formula C11H11F3O2 B7845690 2-[4-(Trifluoromethyl)phenyl]butanoic acid](/img/structure/B7845690.png)
2-[4-(Trifluoromethyl)phenyl]butanoic acid
Descripción general
Descripción
2-[4-(Trifluoromethyl)phenyl]butanoic acid is a useful research compound. Its molecular formula is C11H11F3O2 and its molecular weight is 232.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Biotransformation Studies : 2-[4-(Trifluoromethyl)phenyl]butanoic acid and its related compounds have been studied for their biotransformation properties in different species. For example, the related compound 4-(2-Methyl-3-(4-chlorobenzoyl)phenyl)butanoic acid (RU 16029) showed varying metabolic pathways in different species, including humans, baboons, pigs, cats, dogs, rabbits, hens, and rodents. This illustrates the compound's distinct biotransformation profiles across species, which could be crucial for understanding its pharmacokinetics and environmental impact (Pottier, Busigny, & Raynaud, 1978).
Chemical Synthesis and Modifications : The compound has been utilized in the synthesis of various chemical structures. For instance, it was used in the development of novel N- and S-mustards as potential pro-drugs activated by bioreductive processes (Mann & Shervington, 1991). Another study involved the creation of an efficient protocol for synthesizing 4-trifluoromethyl-2(1H)-quinolinones, demonstrating the compound's versatility in organic synthesis (Marull, Lefebvre, & Schlosser, 2004).
Application in Liquid Crystal Development : A novel ferroelectric liquid crystal incorporating a trifluoromethyl group was synthesized using optically active 4,4,4-trifluoro3-(4-methoxyphenyl)butanoic acid. This illustrates the potential application of this compound derivatives in advanced material science (Aoki & Nohira, 1997).
Role in Drug Metabolism : Understanding the metabolism of drugs like chlorambucil, which has a structure related to this compound, is crucial for developing effective cancer treatments. A study on chlorambucil metabolism by rat liver microsomal glutathione S-transferase sheds light on the potential role of similar compounds in biotransformation and drug resistance mechanisms (Zhang, Ye, & Lou, 2004).
Propiedades
IUPAC Name |
2-[4-(trifluoromethyl)phenyl]butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O2/c1-2-9(10(15)16)7-3-5-8(6-4-7)11(12,13)14/h3-6,9H,2H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUSMGIYCIDZIAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3-[(2-fluorophenoxy)methyl]-1-methyl-1H-pyrazol-5-amine](/img/structure/B7845663.png)





![4-([1,1'-Biphenyl]-4-yloxy)butan-1-amine](/img/structure/B7845709.png)

